molecular formula C7H6INO2 B14842605 5-Hydroxy-2-iodobenzamide

5-Hydroxy-2-iodobenzamide

Cat. No.: B14842605
M. Wt: 263.03 g/mol
InChI Key: IRRKSAUSWCFEIN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-iodobenzamide: is an organic compound with the molecular formula C7H6INO2 . It is characterized by an aromatic benzene ring substituted with a hydroxy group and an iodine atom. This compound appears as a white to off-white crystalline solid and is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-iodobenzamide typically involves the iodination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained between 0°C and 25°C to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Hydroxy-2-iodobenzamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of radiolabeled compounds. These radiolabeled derivatives are valuable in imaging studies and as tracers in biochemical assays .

Medicine: Its structure can be modified to create derivatives with enhanced biological activity and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications and the biological context .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzamide
  • 2-Hydroxy-5-methoxybenzamide
  • 2-Hydroxy-5-methylbenzamide

Comparison: 5-Hydroxy-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and can be used as a radiolabel for imaging studies. In contrast, other similar compounds may have different substituents (e.g., nitro, methoxy, methyl) that influence their chemical behavior and applications .

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

5-hydroxy-2-iodobenzamide

InChI

InChI=1S/C7H6INO2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,(H2,9,11)

InChI Key

IRRKSAUSWCFEIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)I

Origin of Product

United States

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